(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure. This compound is characterized by the presence of a nitrophenyl group attached to a furan ring, which is further linked to a thiazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with isopropylamine and carbon disulfide to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness
(5Z)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a nitrophenyl-furan moiety. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O4S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O4S2/c1-10(2)18-16(20)15(25-17(18)24)9-13-6-7-14(23-13)11-4-3-5-12(8-11)19(21)22/h3-10H,1-2H3/b15-9- |
InChI Key |
ZQMZNQYOWDPJCV-DHDCSXOGSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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